Clofentezine Metabolite 2
CAS No.: 107573-62-6
Cat. No.: VC0195275
Molecular Formula: C14H8Cl2N4O
Molecular Weight: 319.15
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107573-62-6 |
|---|---|
| Molecular Formula | C14H8Cl2N4O |
| Molecular Weight | 319.15 |
| IUPAC Name | 4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
| Standard InChI | InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
Clofentezine Metabolite 2 is chemically identified as 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol with the CAS registry number 107573-62-6. This metabolite represents one of the significant transformation products of clofentezine, formed through hydroxylation of the parent compound at a specific position on the phenyl ring. The compound's systematic nomenclature indicates its structural relationship to the parent pesticide while highlighting the hydroxyl group that characterizes this particular metabolite.
Physical and Chemical Properties
The molecular structure of Clofentezine Metabolite 2 features a tetrazine ring system with chlorinated phenyl substituents and a hydroxyl group at a specific position. This compound has a molecular formula of C14H8Cl2N4O and a molecular weight of 319.1 g/mol. The presence of both chlorine atoms and the hydroxyl group significantly influences its physical and chemical behavior in environmental and biological systems.
Table 1. Fundamental Chemical Properties of Clofentezine Metabolite 2
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 107573-62-6 | |
| IUPAC Name | 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol | |
| Molecular Formula | C14H8Cl2N4O | |
| Molecular Weight | 319.1 g/mol |
Relationship to Parent Compound and Other Metabolites
Structural Relation to Other Metabolites
Another significant transformation product of clofentezine is Clofentezine Metabolite 1, identified as 2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol with CAS number 107595-49-3 . Both Metabolite 1 and Metabolite 2 share the same molecular formula (C14H8Cl2N4O) and molecular weight (319.1 g/mol), differing only in the position of the hydroxyl group and chlorine atoms on the phenyl ring . This structural similarity suggests they may arise from related metabolic pathways while potentially exhibiting different biological and environmental behaviors due to the distinct positioning of functional groups.
Table 2. Comparative Analysis of Related Clofentezine Compounds
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Clofentezine Metabolite 1 | 2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol | 107595-49-3 | C14H8Cl2N4O | 319.1 g/mol |
| Clofentezine Metabolite 2 | 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol | 107573-62-6 | C14H8Cl2N4O | 319.1 g/mol |
Formation and Metabolic Pathways
Kinetics and Distribution
Studies on clofentezine metabolism in rats have demonstrated that following oral administration, the compound is distributed throughout the body with the highest concentrations typically found in the liver (0.22-0.46 μg/g) and kidneys (0.12-1.28 μg/g) . Plasma concentrations range from 0.07-0.22 μg/ml, and urinary excretion accounts for approximately 19-20% of the administered dose . The plasma half-life of clofentezine in rats has been determined to be approximately 2.5-2.7 hours, indicating relatively rapid metabolism .
In baboon studies, metabolism of clofentezine has been observed to proceed through various pathways, including the formation of hydroxylated derivatives, which is consistent with the structure of Clofentezine Metabolite 2 . The metabolism in baboons involves hydroxylation at various positions, suggesting that similar processes may occur in other mammalian systems.
Environmental Fate
Distribution in Environmental Matrices
While specific data on the environmental fate of Clofentezine Metabolite 2 is limited, studies on the parent compound provide contextual understanding of how its metabolites might behave in environmental systems. Research on clofentezine in water-sediment systems has shown that the compound undergoes degradation with observed half-lives of approximately 1 day in water, 5-6 weeks in sediment, and 1-3 weeks in the total system .
Toxicological Profile
Bioaccumulation and Excretion
The presence of the hydroxyl group in Clofentezine Metabolite 2 likely influences its absorption, distribution, metabolism, and excretion patterns. Hydroxylation typically increases water solubility compared to the parent compound, potentially facilitating urinary excretion and reducing bioaccumulation potential. In studies with the parent compound, significant portions of administered doses were excreted in urine and feces, suggesting metabolic transformation followed by elimination .
Analytical Considerations
Analytical Methodology
Modern analytical approaches for detecting and quantifying pesticide metabolites typically involve extraction from environmental or biological matrices followed by instrumental analysis using chromatography coupled with mass spectrometry. For Clofentezine Metabolite 2, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be appropriate due to the compound's polarity and potential thermal instability.
Research Gaps and Future Directions
Current knowledge of Clofentezine Metabolite 2 reveals several significant research gaps that warrant further investigation:
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Specific studies on formation pathways and kinetics of Clofentezine Metabolite 2
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Detailed characterization of its environmental fate and behavior in various matrices
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Comprehensive toxicological assessment focusing specifically on this metabolite
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Development and validation of sensitive and specific analytical methods
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Assessment of its occurrence in agricultural products and environmental samples
Addressing these research gaps would contribute significantly to our understanding of the environmental and health implications of clofentezine use. Future research should employ advanced analytical techniques to better characterize the formation, distribution, and effects of this metabolite in various systems.
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